molecular formula C8H8ClNO2 B11907106 1-Chloro-3,5-dimethyl-2-nitrobenzene

1-Chloro-3,5-dimethyl-2-nitrobenzene

Cat. No.: B11907106
M. Wt: 185.61 g/mol
InChI Key: MKRBHWVTZIIMIT-UHFFFAOYSA-N
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Description

1-Chloro-3,5-dimethyl-2-nitrobenzene is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, two methyl groups, and a nitro group. This compound is typically a solid at room temperature and is used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3,5-dimethyl-2-nitrobenzene can be synthesized through the nitration of 1-chloro-3,5-dimethylbenzene. . The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The raw materials, including 1-chloro-3,5-dimethylbenzene, nitric acid, and sulfuric acid, are fed into the reactor, and the product is continuously extracted and purified.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with Pd/C catalyst or SnCl2 in HCl.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products Formed:

    Reduction: 1-Amino-3,5-dimethyl-2-nitrobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-3,5-dimethyl-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-3,5-dimethyl-2-nitrobenzene primarily involves its reactivity due to the presence of the nitro group and the chlorine atom. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The chlorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by a nucleophile .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3,5-dimethyl-2-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve.

Biological Activity

1-Chloro-3,5-dimethyl-2-nitrobenzene (CDMN) is a chlorinated nitroaromatic compound that has garnered attention in toxicological and pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activities associated with CDMN, including its metabolic pathways, toxicity profiles, and relevant case studies.

This compound has the molecular formula C8H8ClN2O2C_8H_8ClN_2O_2 and a molecular weight of 188.61 g/mol. Its structure includes a chlorine atom and a nitro group attached to a dimethyl-substituted benzene ring. The compound is primarily studied for its reactivity and interactions with biological systems.

Metabolic Pathways

The metabolism of CDMN involves several pathways, primarily through reduction and conjugation reactions:

  • Reduction : The nitro group can be reduced to an amine, which may exhibit different biological activities compared to the parent compound.
  • Conjugation : Metabolites may undergo conjugation with glutathione or other biomolecules, influencing their toxicity and biological effects.

Table 1: Metabolic Pathways of CDMN

Pathway TypeReaction DescriptionKey Enzymes Involved
ReductionNitro group reduction to amineCytochrome P450 enzymes
ConjugationGlutathione conjugationGlutathione S-transferases

Toxicological Profile

Research indicates that CDMN may exhibit cytotoxic effects in various cell types. A study highlighted its capacity to induce oxidative stress and DNA damage in cultured cells. The compound was shown to produce single-strand breaks in DNA when tested on rat hepatocytes and other tissues in vivo, suggesting potential genotoxicity.

Case Study: Genotoxic Effects

In a notable study by Cesarone et al. (1984), male Swiss mice were administered CDMN intraperitoneally. The results demonstrated significant DNA damage across several organs, including the liver and kidneys. This study underscores the potential risks associated with exposure to CDMN and raises concerns about its carcinogenicity.

Biological Activity

The biological activity of CDMN extends beyond genotoxicity. It has been investigated for its antibacterial properties as well as its potential as an environmental pollutant affecting aquatic life.

Antibacterial Activity

Recent studies have suggested that CDMN exhibits moderate antibacterial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Environmental Impact

As a chlorinated compound, CDMN poses risks to aquatic ecosystems. Its persistence in the environment can lead to bioaccumulation in aquatic organisms, raising concerns about long-term ecological effects.

Summary of Findings

This compound presents significant biological activity characterized by:

  • Genotoxicity : Induction of DNA damage in various animal models.
  • Cytotoxicity : Evidence of oxidative stress in cell cultures.
  • Antibacterial Properties : Moderate effectiveness against certain bacterial strains.
  • Environmental Concerns : Potential for bioaccumulation and ecological harm.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

1-chloro-3,5-dimethyl-2-nitrobenzene

InChI

InChI=1S/C8H8ClNO2/c1-5-3-6(2)8(10(11)12)7(9)4-5/h3-4H,1-2H3

InChI Key

MKRBHWVTZIIMIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C

Origin of Product

United States

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